6-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Overview
Description
6-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is a chemical compound that features a bromine atom, a nitro group, and a difluoropiperidinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene typically involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to a variety of substituted benzene derivatives .
Scientific Research Applications
6-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the difluoropiperidinyl group can enhance binding affinity to specific targets. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated nitrobenzenes and difluoropiperidinyl derivatives. Examples are:
- 6-Bromo-2-nitroaniline
- 4,4-Difluoropiperidine-1-carboxylic acid
- 2-Bromo-4,4-difluoropiperidine
Uniqueness
6-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a bromine atom and a difluoropiperidinyl group makes it a versatile intermediate for further chemical modifications .
Biological Activity
6-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is a chemical compound characterized by the presence of a bromine atom, a nitro group, and a difluoropiperidinyl moiety attached to a benzene ring. Its unique structure allows it to exhibit significant biological activity, making it a valuable compound in medicinal chemistry and biological research.
Chemical Structure and Properties
- Chemical Formula : C11H11BrF2N2O2
- CAS Number : 1779120-40-9
- Molecular Weight : 303.12 g/mol
The compound's structure includes:
- A nitro group () that can participate in redox reactions.
- A difluoropiperidinyl group that enhances binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amine derivative, which may exhibit different biological properties. The difluoropiperidinyl group can improve the compound's lipophilicity and stability, facilitating its interaction with biological systems.
Applications in Research
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as an intermediate in the synthesis of more complex organic molecules.
- Biological Pathways : It is used to study enzyme activities and biological pathways, acting as a probe for various biochemical processes.
- Therapeutic Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, fluorinated derivatives have shown increased potency against various cancer cell lines due to enhanced interaction with histone deacetylases (HDACs). The incorporation of fluorine atoms has been linked to improved inhibitory activity against HDACs, suggesting a similar potential for this compound .
Inhibition Studies
Research has demonstrated that derivatives of nitrobenzene compounds can inhibit critical biological processes such as reverse transcriptase activity in viral replication. The mechanism involves disrupting protein-protein interactions essential for viral function, indicating that this compound could be explored for antiviral applications .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
6-Bromo-2-nitroaniline | Structure | Moderate anticancer activity | 10 |
4,4-Difluoropiperidine | Structure | Neurological effects | 15 |
This compound | Structure | Potential HDAC inhibitor | <5 |
The table above compares the biological activity and potency of this compound with similar compounds. Notably, it exhibits promising potency as an HDAC inhibitor.
Properties
IUPAC Name |
1-(3-bromo-2-nitrophenyl)-4,4-difluoropiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O2/c12-8-2-1-3-9(10(8)16(17)18)15-6-4-11(13,14)5-7-15/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJYVXHQDOSEDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C(=CC=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235763 | |
Record name | 1-(3-Bromo-2-nitrophenyl)-4,4-difluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779120-40-9 | |
Record name | 1-(3-Bromo-2-nitrophenyl)-4,4-difluoropiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779120-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromo-2-nitrophenyl)-4,4-difluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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